(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
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Overview
Description
A134974 is a bioactive chemical.
Scientific Research Applications
Inhibition of Hepatitis B Virus
A significant application of similar compounds is in the inhibition of Hepatitis B virus (HBV) replication. Novel neplanocin A derivatives, closely related in structure to the chemical , have shown potent inhibitory effects on HBV replication in vitro (Toyama et al., 2022). These derivatives selectively reduce HBV RNA levels and antigen production, demonstrating a distinct mechanism of action from conventional anti-HBV agents.
Antiviral Activities
Related pyrrolo[2,3-d]pyrimidine derivatives have been identified with antiviral activities. For example, a compound with a similar structure showed marginal activity against respiratory syncytial, vesicular stomatitis, and rhino viruses in vitro (Secrist et al., 1984). Another derivative exhibited selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend et al., 1985).
Synthesis of Nucleosides
These compounds are also crucial in the synthesis of nucleosides, which have various therapeutic applications. Efficient routes to prepare 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds, which are structurally similar, have been developed (Wang & Gold, 2009).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Pyrrolo[2,3-d]pyrimidine derivatives are explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, making them potent candidates for antitumor agents (Gangjee et al., 2004).
properties
CAS RN |
186141-75-3 |
---|---|
Product Name |
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol |
Molecular Formula |
C11H14IN5O2 |
Molecular Weight |
375.17 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14IN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1 |
InChI Key |
NSXJHIFQIZKLGF-LWIVVEGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
Canonical SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 134974 A-134974 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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